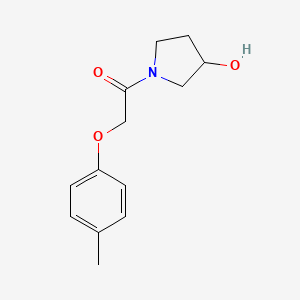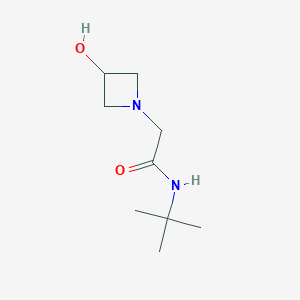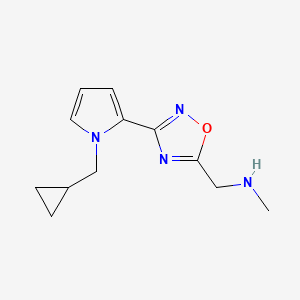
1-(3-(1-(cyclopropylmethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
Overview
Description
1-(3-(1-(cyclopropylmethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C12H16N4O and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(1-(cyclopropylmethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(1-(cyclopropylmethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Novel Cytotoxic Agents : A series of compounds featuring the 1,2,4-oxadiazole and pyrrol motifs have been synthesized via a one-pot reaction, demonstrating significant anti-tumor potential against several cancer cell lines, including A549, HT29, and HT1080, with some compounds showing better cytotoxic activity than the reference drug doxorubicin (Ramazani et al., 2014).
Metabolic Pathways : The study of metabolic pathways involving compounds with 1,2,4-oxadiazole and pyrrol moieties has revealed complex biotransformation processes, including oxidation and conjugation reactions, offering insights into drug metabolism and potential pharmacological applications (Johnson et al., 2008).
GABA Receptor Modulators : Compounds containing 1,2,4-oxadiazole and pyrrol rings have been identified as modulators of the GABAA/benzodiazepine receptor, exhibiting a wide range of intrinsic efficacies. Such compounds could be explored for their therapeutic potential in modulating GABAergic neurotransmission (Tenbrink et al., 1994).
Anti-Protozoal and Anti-Cancer Agents : Novel oxadiazolyl pyrrolo triazole diones have been synthesized, showing promise as anti-protozoal and anti-cancer agents. The bioisosteric design of these compounds highlights the potential for developing new therapeutic agents targeting protozoal infections and cancer (Dürüst et al., 2012).
properties
IUPAC Name |
1-[3-[1-(cyclopropylmethyl)pyrrol-2-yl]-1,2,4-oxadiazol-5-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-13-7-11-14-12(15-17-11)10-3-2-6-16(10)8-9-4-5-9/h2-3,6,9,13H,4-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGABUFJQMPFBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2=CC=CN2CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1-(cyclopropylmethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



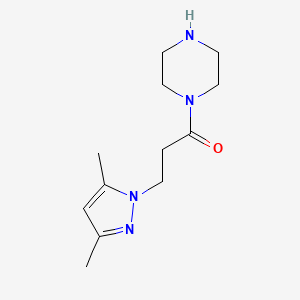

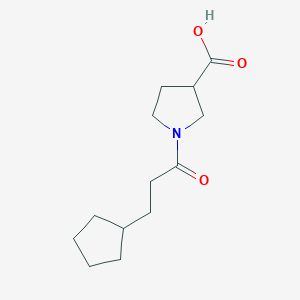
![N-[(piperidin-2-yl)methyl]cyclobutanamine](/img/structure/B1488766.png)
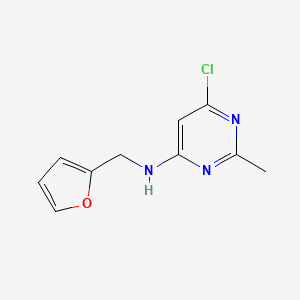
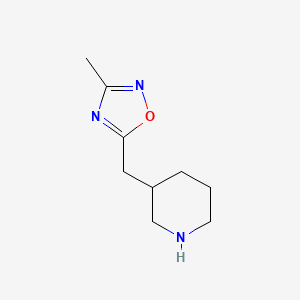
![1-[(Oxolan-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1488770.png)

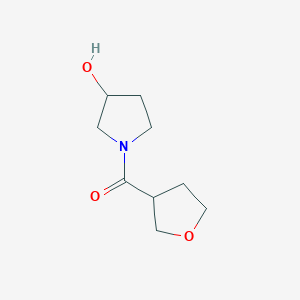
![[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488774.png)
![[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488776.png)
![N-[(piperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1488777.png)
